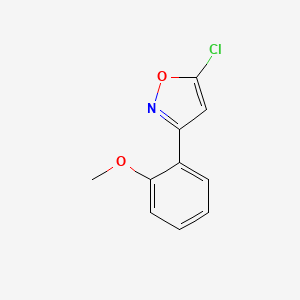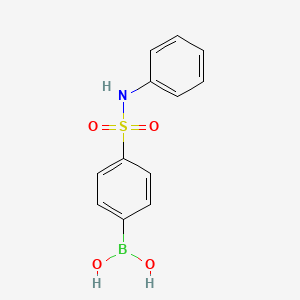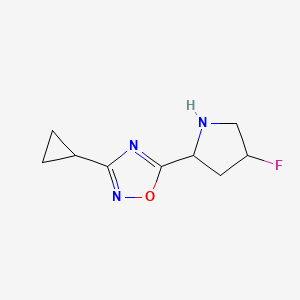
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (3-CPF-POD) is a heterocyclic compound that is of interest to scientists due to its wide range of potential applications. It has been studied for its ability to act as a catalyst, as a ligand for metal-organic frameworks, as a molecular switch, as a fluorescent probe, and as an inhibitor of enzymes. 3-CPF-POD has also been studied for its potential use in medical applications, such as in drug delivery, for the treatment of cancer, and for the treatment of inflammation.
Applications De Recherche Scientifique
Insecticidal Activities : Shi et al. (2000) synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles and tested their insecticidal activities against armyworms, indicating potential applications in agriculture and pest control (Shi et al., 2000).
GABA/benzodiazepine Receptor Interaction : A study by Tenbrink et al. (1994) explored compounds including 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one for their binding affinity to the GABAA/benzodiazepine receptor. This research is relevant to neuroscience and pharmacology (Tenbrink et al., 1994).
Antibacterial Activity : Research by Singhai and Gupta (2019) on 1,3,4-oxadiazole derivatives derived from ciprofloxacin revealed enhanced antibacterial activity against various organisms. This indicates their potential in developing new antibacterial drugs (Singhai & Gupta, 2019).
Organic Light-Emitting Diodes (OLEDs) : Jin et al. (2014) developed new iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, showing applications in OLED technology, which is crucial for the development of advanced display and lighting technologies (Jin et al., 2014).
Anticancer Activity : Aboraia et al. (2006) studied 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives for their anticancer activity, suggesting potential applications in cancer therapy (Aboraia et al., 2006).
Polymorphism and Stability : Shishkina et al. (2020) investigated the polymorphic forms of a compound structurally related to 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, highlighting its potential biological activity and importance in understanding drug stability and formulation (Shishkina et al., 2020).
Polymeric Materials : Hamciuc et al. (2005) explored fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating applications in the field of material science, particularly in the development of high-performance polymers (Hamciuc et al., 2005).
Propriétés
IUPAC Name |
3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYFIFLCABTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




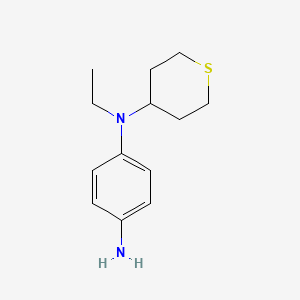
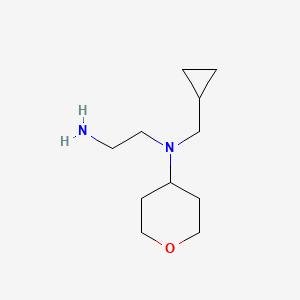
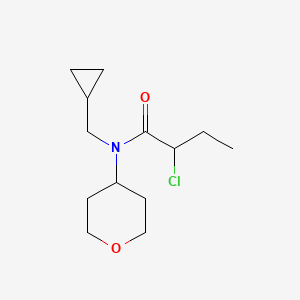
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
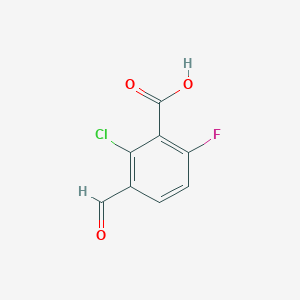


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
